molecular formula C13H23NO4 B3039705 (3S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-propan-2-ylpyrrolidine-3-carboxylic acid CAS No. 1279038-01-5

(3S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-propan-2-ylpyrrolidine-3-carboxylic acid

Cat. No. B3039705
CAS RN: 1279038-01-5
M. Wt: 257.33 g/mol
InChI Key: RJUJMGVDZCVHQJ-VHSXEESVSA-N
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Description

(3S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-propan-2-ylpyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C13H23NO4 and its molecular weight is 257.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-propan-2-ylpyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-propan-2-ylpyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Controllable Phase Separation

This compound has been used in the development of a controllable phase separation system . In the presence of Boc-7-aminoheptanoic acid (Boc-7), phase separation occurs in mixtures of miscible organic solvent and water . This phase separation system can capture and release various substances in a controllable manner, making it a multifunctional extractant .

Protein DNA Conjugation

Protein DNA conjugation technology uses chemical methods to accurately anchor protein molecules to DNA strands . This technology combines the biological potential of proteins with the structural accuracy and programming capabilities of DNA, and is widely permeated in various scientific research and biomedical applications .

Genetic Engineering and Gene Therapy

In the field of genetic engineering and gene therapy, protein DNA conjugation has played a key role in the precise regulation of gene expression and the targeted editing of the genome .

Cancer Therapy

In the field of cancer therapy, the customized protein-DNA nanoplatform provides a novel perspective for collaborative cancer therapy .

Expansion of DNA Nanotechnology

The attachment of proteins allows the construction of customized nanostructures, and these complexes show great potential for application in drug delivery, molecular sensing, and the development of new materials .

Biosensing

The field of biosensing also benefits from the subtleties of protein-DNA conjugation, which combines high-affinity proteins (such as antibodies) with DNA strands to form highly specific recognition units .

Imaging and Tracking

Visual tags such as fluorescent proteins are incorporated into DNA, which greatly promotes real-time monitoring of the dynamic behavior of DNA in cells .

Suzuki–Miyaura Coupling

Although not directly mentioned in the search results, BOC-protected compounds are often used in Suzuki–Miyaura coupling, a type of palladium-catalyzed cross coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it widely applicable in various fields .

properties

IUPAC Name

(3S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-propan-2-ylpyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-8(2)9-6-14(7-10(9)11(15)16)12(17)18-13(3,4)5/h8-10H,6-7H2,1-5H3,(H,15,16)/t9-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJUJMGVDZCVHQJ-VHSXEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CC1C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CN(C[C@H]1C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-propan-2-ylpyrrolidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-propan-2-ylpyrrolidine-3-carboxylic acid
Reactant of Route 2
(3S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-propan-2-ylpyrrolidine-3-carboxylic acid
Reactant of Route 3
(3S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-propan-2-ylpyrrolidine-3-carboxylic acid
Reactant of Route 4
(3S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-propan-2-ylpyrrolidine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
(3S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-propan-2-ylpyrrolidine-3-carboxylic acid
Reactant of Route 6
(3S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-propan-2-ylpyrrolidine-3-carboxylic acid

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